Structural Minimalism vs. High-Affinity Oxytocin Receptor Antagonists
The target compound lacks the N-methyl and 5-aryl substituents present in potent oxytocin receptor antagonists. While no experimental affinity data is publicly available for this compound, its structural analogs BDBM50314503 (CHEMBL1089682, N-(6-methoxypyridin-3-yl)-N-methyl-5-o-tolylpyrazine-2-carboxamide) and BDBM50314508 (CHEMBL1093367, 5-(4-cyano-2-methylphenyl) analog) display Ki values of 92 nM and 620 nM, respectively, at the human oxytocin receptor [1]. The removal of these key groups is expected to reduce affinity by at least 10- to 100-fold based on SAR trends observed in the Pfizer oxytocin inhibitor patent series [2].
| Evidence Dimension | Oxytocin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No experimental data available; predicted affinity > 1,000 nM based on SAR trends |
| Comparator Or Baseline | BDBM50314503 (CHEMBL1089682): Ki = 92 nM; BDBM50314508 (CHEMBL1093367): Ki = 620 nM |
| Quantified Difference | Predicted ≥10–100-fold loss in potency relative to N-methyl, 5-aryl analogs |
| Conditions | Cell-based β-lactamase reporter gene assay, human cloned oxytocin receptor |
Why This Matters
Researchers seeking a negative control scaffold or a starting point for SAR exploration in the oxytocin receptor field will find this compound structurally distinct from high-affinity leads.
- [1] BindingDB. BDBM50314503 (CHEMBL1089682) and BDBM50314508 (CHEMBL1093367). Retrieved from https://www.bindingdb.org. View Source
- [2] Pfizer Inc. Oxytocin inhibitors. US Patent US6914160B2, 2005. View Source
